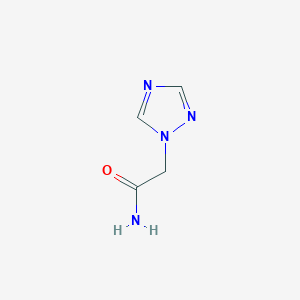

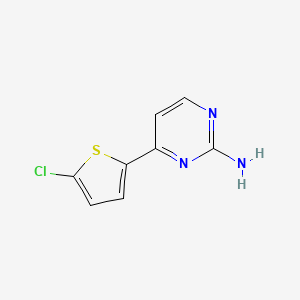

2-(1H-1,2,4-triazol-1-yl)acetamide

Overview

Description

2-(1H-1,2,4-triazol-1-yl)acetamide, commonly known as 2-TA, is a synthetic organic compound with a wide range of applications in research and industry. It is a colorless, odorless, crystalline solid that is soluble in water and other organic solvents. 2-TA has been used as a reagent in organic synthesis, as a catalyst in a variety of organic reactions, and as a ligand in coordination chemistry. It can also be used as an intermediate in the production of various pharmaceuticals, dyes, and agrochemicals.

Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of 2-(1H-1,2,4-triazol-1-yl)acetamide involves using 1,2,4-triazole potassium salt and 2-chloro-N-methylacetamide. Optimal conditions for this synthesis include a reaction temperature of approximately 80℃ and a reaction time of 4 hours, yielding 87.5% of the product. The product is characterized using NMR, MS, IR, and elemental analysis (Yin, 2010).

Pharmacological Potential

- 1,2,4-Triazole derivatives, including this compound, have shown considerable synthetic and pharmacological potential. Their physical, physico-chemical, and biological properties suggest potential for widening the spectrum of synthesized derivatives and biological activity, including antiexudative properties (Chalenko et al., 2019).

Biological Assessment

- A study on the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, including this compound, and their biological assessment reveals the potential for these compounds to have interesting biological properties. The synthesized compounds were evaluated for their pharmacological activity, suggesting potential applications in medicinal chemistry (Karpina et al., 2019).

Antimicrobial Screening

- The antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, which include this compound, revealed significant antibacterial, antifungal, and anti-tuberculosis activity. These findings demonstrate the pharmaceutical relevance of 1,2,4-triazole ring systems (MahyavanshiJyotindra et al., 2011).

Safety and Hazards

Future Directions

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Therefore, further investigations on the scaffold of 1,2,4-triazole derivatives are needed to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Mechanism of Action

Target of Action

It’s worth noting that 1,2,4-triazole derivatives have been reported to show promising anticancer activity . They have been evaluated against human cancer cell lines including MCF-7, Hela, and A549 . Molecular docking studies suggest that these derivatives may interact with the binding pocket of the aromatase enzyme, which could be a possible target .

Mode of Action

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

It’s worth noting that the interaction of 1,2,4-triazole derivatives with their targets can lead to changes in various biochemical pathways, potentially affecting the growth and proliferation of cancer cells .

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetic properties .

Result of Action

Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . For instance, certain derivatives have shown cytotoxic activity lower than 12 μM against the Hela cell line .

Action Environment

It’s worth noting that various internal and external factors can influence the action of chemotherapeutic agents .

Biochemical Analysis

Biochemical Properties

2-(1H-1,2,4-triazol-1-yl)acetamide plays a significant role in biochemical reactions due to its ability to form hydrogen bonds and interact with metal ions. This compound is known to interact with enzymes such as cytochrome P450, where the nitrogen atoms in the triazole ring bind to the iron in the heme moiety of the enzyme . Additionally, this compound can form non-covalent interactions with proteins, enhancing its binding affinity and specificity . These interactions are crucial for its biological activity and therapeutic potential.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . This compound influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular metabolism . In normal cells, this compound has selective toxicity, minimizing damage to healthy tissues .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The triazole ring binds to metal ions in enzymes, such as cytochrome P450, inhibiting their activity . This inhibition leads to a decrease in the synthesis of essential biomolecules, ultimately affecting cell function. Additionally, this compound can form hydrogen bonds with proteins, altering their conformation and activity . These molecular interactions contribute to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound maintains its biological activity over extended periods, with minimal degradation . Its effects on cellular function may vary depending on the duration of exposure and the specific cell type being studied .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects with minimal toxicity . At high doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolism leads to the formation of water-soluble metabolites that are excreted in the urine . The interaction of this compound with cytochrome P450 enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution properties are crucial for its therapeutic efficacy and safety.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization is essential for its biological activity and therapeutic potential.

properties

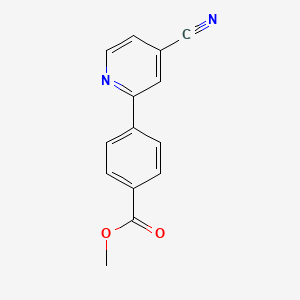

IUPAC Name |

2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-4(9)1-8-3-6-2-7-8/h2-3H,1H2,(H2,5,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRMZGYSACOJJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

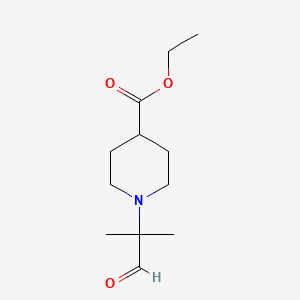

C1=NN(C=N1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-(1H-1,2,4-triazol-1-yl)acetamide a potential candidate for antimicrobial agents?

A1: Research suggests that incorporating a 1,2,4-triazole ring into a compound's structure can enhance its antimicrobial activity. [] In the study by [], researchers synthesized a series of compounds containing both a 1,2,4-triazole ring and a specific acryloyl group. These compounds, including derivatives of this compound, were then tested against various bacterial and fungal strains. The results showed promising antibacterial activity for some of the synthesized compounds, indicating their potential as antimicrobial agents.

Q2: How was this compound synthesized and characterized in the lab?

A2: One study [] details a specific synthesis route for this compound. The process involves first preparing 1,2,4-triazole potassium salt by reacting 1,2,4-triazole with potassium hydrate, using toluene to remove water formed during the reaction. This salt is then reacted with 2-chloro-N-methylacetamide (synthesized separately from methyl 2-chloroacetate and methylamine) in acetonitrile to yield the final product. The researchers optimized the reaction conditions, achieving a yield of 87.5%. They then confirmed the product's identity using various spectroscopic techniques, including ¹H NMR, MS, IR, and elemental analysis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-4-(2-oxiranyl)tetrahydrofuro-[3,4-d][1,3]dioxole](/img/structure/B1303080.png)

![5,6-Dihydrobenzo[h]quinazolin-2-amine](/img/structure/B1303086.png)

![2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline](/img/structure/B1303087.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol](/img/structure/B1303097.png)

![1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1303103.png)

![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)